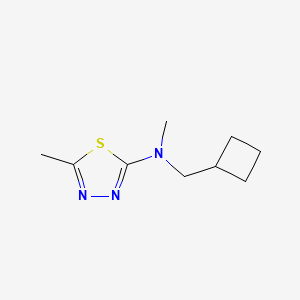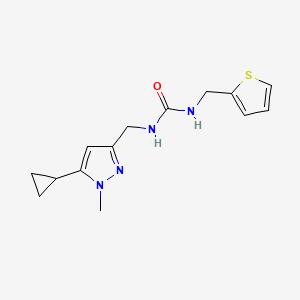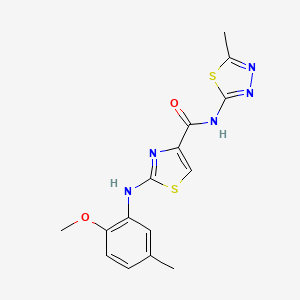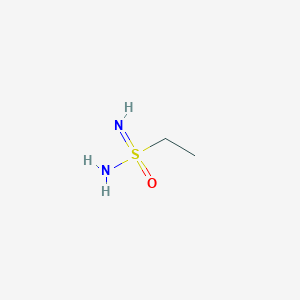
N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C9H15N3S and its molecular weight is 197.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities and Structural Analysis
The 1,3,4-thiadiazole core, similar to that found in N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine, has been extensively used as a pharmacological scaffold in medicinal chemistry. A study by Gür et al. (2020) on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed significant DNA protective ability against oxidative damage and antimicrobial activity against specific strains like S. epidermidis. Additionally, certain compounds exhibited cytotoxicity on cancer cell lines, indicating potential chemotherapy applications with minimal cytotoxicity against healthy cells. The study emphasizes the importance of the 1,3,4-thiadiazole core in pharmacology and suggests potential for further research in chemotherapy drug development (Gür et al., 2020).
Synthetic Applications
The synthesis and reactions of thiadiazole derivatives have been a focus due to their potential in developing new compounds with significant biological activities. For example, the study by Pekcan and Heimgartner (1988) explored the 1,3-dipolar cycloaddition of azides with 1,3-thiazol-5(4H)-thiones, leading to the formation of N-(1,3-thiazol-5(4H)-ylidene)amines. Such reactions contribute to the synthetic versatility of thiadiazole derivatives, paving the way for the creation of novel compounds with potential scientific and medicinal applications (Pekcan & Heimgartner, 1988).
Antimicrobial and Anti-Inflammatory Properties
The search for new antimicrobial and anti-inflammatory agents has led to the synthesis of various thiadiazole derivatives. Bhati and Kumar (2008) synthesized thiadiazino[6,5-b]indol-3-amine, thiazolidin-4-one, and azetidin-2-one derivatives from 1,3,4-thiadiazole compounds, showing significant anti-inflammatory and analgesic activities. Such studies highlight the potential of thiadiazole derivatives, including those structurally related to this compound, in developing new therapeutic agents (Bhati & Kumar, 2008).
Mecanismo De Acción
Target of Action
The primary target of N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine is the opioid receptors in the central nervous system . It is an agonist at kappa opioid receptors and an antagonist or partial agonist at mu opioid receptors .
Mode of Action
This compound interacts with its targets by binding to the opioid receptors. This binding triggers a series of biochemical reactions that result in the modulation of the pain signal transmission . The compound’s agonistic action at the kappa receptors and antagonistic or partial agonistic action at the mu receptors contribute to its analgesic effects .
Biochemical Pathways
The action of this compound affects several biochemical pathways. Primarily, it influences the pain signaling pathway by modulating the activity of the opioid receptors . The downstream effects include the reduction of the perception of pain.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is metabolized in the liver through glucuronidation . Its bioavailability varies depending on the route of administration . The compound’s ADME properties significantly impact its bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of pain perception. By acting on the opioid receptors, it alters the transmission of pain signals, thereby providing analgesic effects .
Propiedades
IUPAC Name |
N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-7-10-11-9(13-7)12(2)6-8-4-3-5-8/h8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMWAADKJCQWEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N(C)CC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2519466.png)

![5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)pentanamide](/img/no-structure.png)
![7-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2519471.png)


![3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2519476.png)

![6-Ethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2519480.png)
![ethyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate](/img/structure/B2519483.png)
![7-[(4-Hydroxyanilino)methyl]-1H-1,8-naphthyridin-2-one;hydrochloride](/img/structure/B2519484.png)
![N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2519487.png)
![4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}oxy)pyridine](/img/structure/B2519489.png)
